molecular formula C9H10N2O B3098488 4-Methoxy-1-methyl-1H-indazole CAS No. 1337880-32-6

4-Methoxy-1-methyl-1H-indazole

Cat. No.: B3098488
CAS No.: 1337880-32-6
M. Wt: 162.19 g/mol
InChI Key: HNBWCSXHZYLBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by a methoxy group (-OCH3) attached to the fourth position and a methyl group (-CH3) attached to the first position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyphenylhydrazine with methyl ketones under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH) or a carbonyl group (C=O) under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

4-Methoxy-1-methyl-1H-indazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

    4-Hydroxy-1-methyl-1H-indazole: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    4-Chloro-1-methyl-1H-indazole:

Uniqueness: 4-Methoxy-1-methyl-1H-indazole is unique due to the presence of the methoxy group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature can also influence its binding affinity to specific molecular targets, making it a valuable compound for various research applications .

Biological Activity

4-Methoxy-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

  • Molecular Formula : C₉H₉N₂O
  • Molecular Weight : Approximately 161.18 g/mol
  • Structure : The compound features a methoxy group at the 4-position and a methyl group at the 1-position of the indazole ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
A549 (Lung Cancer)12Inhibits tubulin polymerization
HeLa (Cervical Cancer)10Arrests cell cycle at G2/M phase

These findings suggest that the compound's mechanism may involve interaction with tubulin, similar to other known anticancer agents that target microtubule dynamics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages:

Cytokine Inhibition (%) at 10 µM
TNF-α70
IL-665
IL-1β60

These results indicate that this compound may be a promising candidate for developing anti-inflammatory therapies .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this indazole derivative has shown antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis8

The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Study on Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound in vivo using xenograft models. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg for three weeks. Results showed a significant reduction in tumor size compared to control groups, with no observed toxicity in normal tissues .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate NF-kB signaling pathways in activated macrophages, leading to decreased expression of inflammatory mediators. This study provides insights into how structural modifications can enhance anti-inflammatory properties.

Properties

IUPAC Name

4-methoxy-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBWCSXHZYLBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305607
Record name 4-Methoxy-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-32-6
Record name 4-Methoxy-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-methyl-1H-indazole
Reactant of Route 3
4-Methoxy-1-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-Methoxy-1-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-Methoxy-1-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
4-Methoxy-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.